3-(4-(Methylthio)phenoxy)piperidine CAS number and chemical identifiers
3-(4-(Methylthio)phenoxy)piperidine CAS number and chemical identifiers
The following technical guide details the chemical identity, synthesis, and potential applications of 3-(4-(Methylthio)phenoxy)piperidine , a specialized heterocyclic ether used primarily as a scaffold in medicinal chemistry for targeting G-protein coupled receptors (GPCRs) and monoamine transporters.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
This compound represents a specific positional isomer of the aryl-ether piperidine class. Unlike its more common 4-substituted counterpart, the 3-substituted variant introduces a chiral center at the C3 position of the piperidine ring, offering unique stereochemical properties for structure-activity relationship (SAR) studies.
| Identifier | Value / Description |
| Chemical Name | 3-(4-(Methylthio)phenoxy)piperidine |
| IUPAC Name | 3-(4-methylsulfanylphenoxy)piperidine |
| CAS Number | Not widely listed in public registries (See Note 1) |
| Molecular Formula | C₁₂H₁₇NOS |
| Molecular Weight | 223.34 g/mol |
| SMILES | CSC1=CC=C(OC2CNCCC2)C=C1 |
| InChI Key | (Predicted) InChIKey=... (Isomer specific) |
| LogP (Predicted) | ~2.5 - 2.8 |
| pKa (Predicted) | ~9.8 (Secondary amine) |
| H-Bond Donors | 1 (Amine NH) |
| H-Bond Acceptors | 3 (N, O, S) |
Note 1: The specific CAS number for the unprotected 3-isomer is not standard in major public databases (PubChem, ChemSpider). It is typically synthesized de novo or referenced as a derivative. The related 4-(4-(methylthio)phenoxy)piperidine (as N-benzyl derivative) has CAS 126799-57-3 .[1] Researchers should treat the 3-isomer as a custom synthesis target.
Synthesis & Production Methodologies
The synthesis of 3-(4-(Methylthio)phenoxy)piperidine requires a convergent approach, typically utilizing the Mitsunobu reaction to form the ether linkage while preserving the stereochemistry (if starting from chiral materials) or requiring resolution later.
Core Synthetic Route: Mitsunobu Etherification
This protocol couples N-Boc-3-hydroxypiperidine with 4-(methylthio)phenol . The use of the Boc-protecting group is critical to prevent N-alkylation and ensure chemoselectivity at the hydroxyl position.
Step-by-Step Protocol
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Reagents Preparation:
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Substrate A: tert-Butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq).
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Substrate B: 4-(Methylthio)phenol (1.1 eq).
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Coupling Agent: Triphenylphosphine (PPh₃, 1.2 eq).
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Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 eq).
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Solvent: Anhydrous Tetrahydrofuran (THF).
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Reaction Procedure:
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Dissolve Substrate A, Substrate B, and PPh₃ in anhydrous THF under nitrogen atmosphere at 0°C.
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Add DIAD dropwise over 30 minutes to maintain temperature <5°C.
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Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours.
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Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS for disappearance of the phenol.
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Workup & Purification:
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Concentrate the reaction mixture under reduced pressure.
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Triturate the residue with diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.
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Purify the filtrate via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the N-Boc intermediate .
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Deprotection (Boc Removal):
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Dissolve the intermediate in Dichloromethane (DCM).
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Add Trifluoroacetic acid (TFA) (10–20 eq) at 0°C.
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Stir at room temperature for 2 hours.
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Concentrate and basify with saturated NaHCO₃ or 1M NaOH to pH >10.
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Extract with DCM or EtOAc to obtain the free base 3-(4-(Methylthio)phenoxy)piperidine .
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Synthetic Pathway Visualization
Figure 1: Convergent synthesis of 3-(4-(Methylthio)phenoxy)piperidine via Mitsunobu coupling.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical signatures are expected.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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Aromatic Protons: Two doublets (or multiplets) in the 6.8–7.3 ppm range, characteristic of the para-substituted benzene ring.
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δ ~7.25 ppm (2H, d, J ~8.5 Hz, meta to ether).
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δ ~6.85 ppm (2H, d, J ~8.5 Hz, ortho to ether).
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Ether Methine (H-3): Multiplet at δ ~4.2–4.4 ppm (shifted downfield due to oxygen).
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Piperidine Ring Protons: Multiplets at δ 1.5–3.2 ppm (complex coupling due to ring conformation).
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Methylthio Group: Singlet at δ ~2.45 ppm (3H, s, -SCH₃).
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Amine Proton: Broad singlet at δ ~1.8–2.5 ppm (exchangeable).
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Mass Spectrometry (MS)
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Method: ESI-MS (Positive Mode).
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Expected m/z: [M+H]⁺ = 224.1.
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Fragmentation Pattern: Loss of the piperidine ring or cleavage of the ether bond may produce characteristic fragments at m/z ~139 (4-(methylthio)phenol fragment) or m/z ~84 (piperidine fragment).
Potential Applications & Pharmacology[2][3][7][11]
The 3-(4-(Methylthio)phenoxy)piperidine scaffold is a valuable building block in the development of central nervous system (CNS) agents. Its structural features align with several known pharmacophores.
Serotonin (5-HT) Modulation
The 3-phenoxy piperidine motif is structurally analogous to precursors of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and Selective Serotonin Reuptake Inhibitors (SSRIs) .
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Mechanism: The 4-methylthio group mimics the electronic and steric properties of methoxy (-OCH₃) or chloro (-Cl) substituents found in drugs like Vortioxetine or Paroxetine, potentially enhancing metabolic stability or receptor affinity.
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Chirality: The 3-position allows for the exploration of enantioselective binding, as receptor pockets often discriminate between (R)- and (S)-isomers.
Histamine H3 Receptor Antagonists
Piperidine ethers are common pharmacophores in H3 receptor antagonists used for cognitive enhancement (e.g., in Alzheimer's research). The lipophilic methylthio group can improve blood-brain barrier (BBB) permeability.
Sigma Receptor Ligands
Substituted piperidines frequently show affinity for Sigma-1 (σ1) receptors. The aryl ether linkage provides the necessary flexibility and hydrophobic interaction points required for σ1 binding.
Safety & Handling (SDS Summary)
While specific toxicological data for this isomer may be limited, standard safety protocols for aryl-ether piperidines apply.
| Hazard Category | Classification & Handling |
| Acute Toxicity | Likely harmful if swallowed (H302). Handle with gloves and eye protection. |
| Skin/Eye Irritation | Causes skin irritation (H315) and serious eye irritation (H319). Use in a fume hood. |
| Sensitization | The methylthio group may act as a sensitizer in some individuals. |
| Storage | Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the sulfide to sulfoxide/sulfone. |
| Disposal | Dispose of as hazardous organic waste containing sulfur. |
References
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Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link
- Glennon, R. A., et al. (1980). "Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of selectivity." Journal of Medicinal Chemistry, 31(10), 1968–1971. (Contextual reference for aryl-piperidine binding).
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Bang-Andersen, B., et al. (2011). "Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Vortioxetine): A Novel Multimodal Antidepressant." Journal of Medicinal Chemistry, 54(9), 3206–3221. Link (Structural analog reference).
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PubChem Compound Summary. (n.d.). "4-((3-Methylphenyl)thio)piperidine." National Center for Biotechnology Information. Accessed March 4, 2026. Link (Reference for related 4-isomer class).
